3-Hydroxy-3-(pentafluoroethyl)cyclohexene
Overview
Description
“3-Hydroxy-3-(pentafluoroethyl)cyclohexene” is a chemical compound with the molecular formula C8H9F5O and a molecular weight of 216.15 . Its IUPAC name is 1-(1,1,2,2,2-pentafluoroethyl)cyclohex-2-en-1-ol .
Molecular Structure Analysis
The molecular structure of “3-Hydroxy-3-(pentafluoroethyl)cyclohexene” includes a cyclohexene ring with a hydroxy group and a pentafluoroethyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Hydroxy-3-(pentafluoroethyl)cyclohexene” are not available in the web search results .Scientific Research Applications
Nonlinear Optical Properties : A study by Wu et al. (2015) found that 3-hydroxyflavone, a structurally similar compound, exhibits a self-defocusing effect and large nonlinear refraction indices in polar solvents. This makes it potentially useful for optoelectronic devices (Wu et al., 2015).
Decomposition Studies : Tian et al. (2020) explored the decomposition of 3-methylcyclohexene radicals, closely related to the compound . They found that these radicals decompose into various smaller molecules, offering insights into high barrier heights and distinct high-pressure limits for ring opening and dehydrogenation reactions (Tian et al., 2020).
Synthesis of Trifluorinated Analogues : Research by Nagai et al. (1989) focused on synthesizing trifluorinated analogues of p- and m-menthane derivatives using a method that could be applicable to compounds like 3-Hydroxy-3-(pentafluoroethyl)cyclohexene. This has potential applications in creating fluorine-based polymers (Nagai et al., 1989).
Catalytic Studies : Sakata and Fujimoto (2015) studied the reaction of 3-(trimethylsilyl)cyclohexa-1,4-dienes with B(C6F5)3, leading to the production of Me3Si–H–B(C6F5)3. This reagent is crucial for the hydrosilylation of alkenes and might be relevant to the chemistry of 3-Hydroxy-3-(pentafluoroethyl)cyclohexene (Sakata & Fujimoto, 2015).
Catalytic Synthesis of Esters : A study by Shi et al. (1998) described the synthesis of 3-aryl-3-(5,5-dimethyl-3-hydroxy-2-cyclohexene-1-one-2-yl) propanic esters using a KF-Alumina catalyst. This demonstrates the catalytic efficiency in synthesizing compounds related to 3-Hydroxy-3-(pentafluoroethyl)cyclohexene (Shi et al., 1998).
Hydroxylation Studies : Agarwala and Bandyopadhyay (2008) investigated the selective hydroxylation of cyclohexene by hydroperoxides, which is relevant to understanding the chemical behavior of compounds like 3-Hydroxy-3-(pentafluoroethyl)cyclohexene (Agarwala & Bandyopadhyay, 2008).
properties
IUPAC Name |
1-(1,1,2,2,2-pentafluoroethyl)cyclohex-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F5O/c9-7(10,8(11,12)13)6(14)4-2-1-3-5-6/h2,4,14H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTUHZNRUVESEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(C(C(F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542204 | |
Record name | 1-(Pentafluoroethyl)cyclohex-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-(pentafluoroethyl)cyclohexene | |
CAS RN |
101417-71-4 | |
Record name | 1-(Pentafluoroethyl)cyclohex-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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